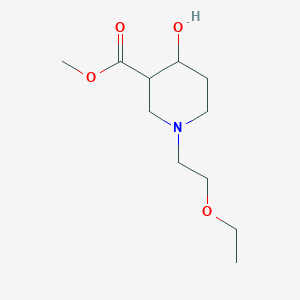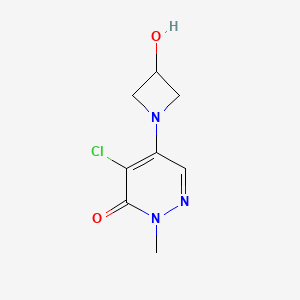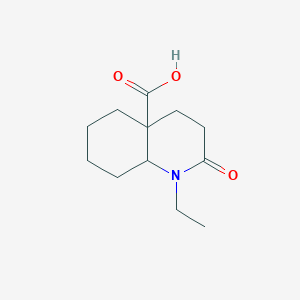
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H12FN3O and its molecular weight is 185.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds containing 1,3,4-oxadiazole and related structures have been synthesized and evaluated for their antimicrobial and antifungal properties. Research has shown that these compounds exhibit significant activity against various microorganisms. For instance, derivatives of 1,3,4-oxadiazole have demonstrated good to moderate antimicrobial activity against tested microorganisms, and some have shown specific antiurease and antilipase activities (Basoğlu et al., 2013; Bayrak et al., 2009). Furthermore, some 1,3,4-oxadiazole derivatives have been synthesized with significant antibacterial and antifungal activities, showcasing their potential in addressing resistant microbial strains (Jafari et al., 2017).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. Studies have indicated that these compounds can significantly increase charge transfer resistance, indicating the formation of a protective layer on metal surfaces, thereby reducing corrosion rates (Ammal et al., 2018).
Herbicidal and Fungicidal Activities
Research has also explored the herbicidal and fungicidal potentials of 1,3,4-oxadiazole derivatives. Some synthesized compounds bearing this structure have shown promising herbicidal activity against various weeds, indicating their potential for agricultural applications. The fungicidal activity against rice sheath blight has also been reported, highlighting the broad spectrum of biological activities these compounds possess (Kalhor et al., 2013; Chen et al., 2000).
Anticancer Activities
Novel oxadiazole derivatives have been synthesized and evaluated for their anticancer activities, demonstrating significant inhibitory effects against various cancer cell lines. These findings suggest the potential of oxadiazole derivatives as lead compounds for the development of new anticancer therapies (Adimule et al., 2014).
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory activities of 1,3,4-oxadiazole derivatives, particularly against urease, an enzyme linked to various infections and conditions. These compounds have shown competitive inhibition, indicating their potential as therapeutic agents against diseases associated with urease (Nazir et al., 2018).
Propiedades
IUPAC Name |
3-ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O/c1-2-7-11-8(13-12-7)6-3-5(9)4-10-6/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYGZNPPTDXLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478610.png)
![2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478612.png)
![3-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid](/img/structure/B1478613.png)
![6-fluoro-1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1478614.png)

![7-Phenyl-5,8-diazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478619.png)
![6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478620.png)

![2-(4-ethyl-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478623.png)
![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478624.png)
![1-ethyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478626.png)
